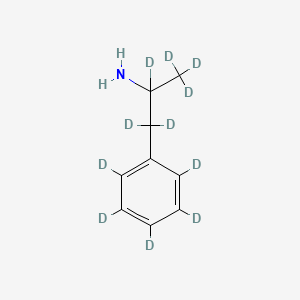
Amphetamine-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphetamine-d11 is a deuterium-labeled analog of amphetamine, a stimulant of the phenethylamine class. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify amphetamine levels in various biological samples such as urine, serum, or plasma . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of Amphetamine-d11 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are stringent to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amphetamine-d11 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Conversion to phenylacetone and subsequently to benzoic acid.
Reduction: Formation of phenylethylamine.
Substitution: N-alkylation to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzoic acid.
Reduction: Phenylethylamine.
Substitution: Various N-alkylated amphetamine derivatives.
Wissenschaftliche Forschungsanwendungen
Amphetamine-d11 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of amphetamine levels in biological samples.
Forensic Analysis: Helps in the detection and quantification of amphetamine in forensic toxicology.
Clinical Toxicology: Used in clinical settings to monitor amphetamine levels in patients undergoing treatment for attention-deficit hyperactivity disorder (ADHD) or narcolepsy.
Sports Testing: Employed in anti-doping tests to detect illicit use of amphetamines by athletes.
Wirkmechanismus
Amphetamine-d11, like amphetamine, exerts its effects by increasing the concentration of neurotransmitters such as dopamine and norepinephrine in the brain . It achieves this by:
Inhibiting Reuptake: Blocking the reuptake of dopamine and norepinephrine into presynaptic neurons.
Promoting Release: Stimulating the release of these neurotransmitters from presynaptic vesicles.
Inhibiting Monoamine Oxidase: Reducing the breakdown of neurotransmitters by inhibiting monoamine oxidase.
Vergleich Mit ähnlichen Verbindungen
Amphetamine-d11 is unique due to its deuterium labeling, which distinguishes it from other amphetamine analogs. Similar compounds include:
Amphetamine: The non-labeled version used in ADHD treatment.
Methamphetamine: A more potent stimulant with higher abuse potential.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects.
Conclusion
This compound is a valuable compound in analytical chemistry and various scientific research fields. Its unique deuterium labeling allows for precise quantification and analysis, making it indispensable in forensic, clinical, and sports testing applications.
Eigenschaften
CAS-Nummer |
73758-24-4 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
146.27 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D |
InChI-Schlüssel |
KWTSXDURSIMDCE-AAFMOIDSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N)[2H])[2H] |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


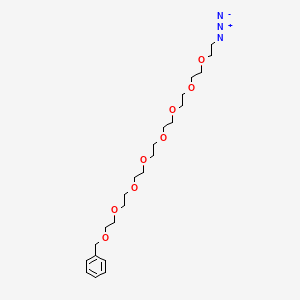
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)


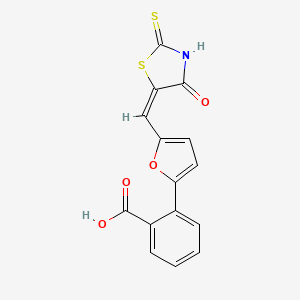
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)
![N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)

![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)
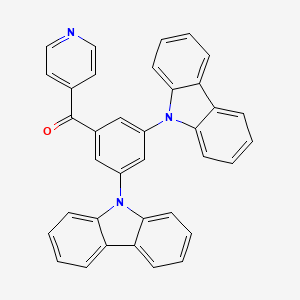
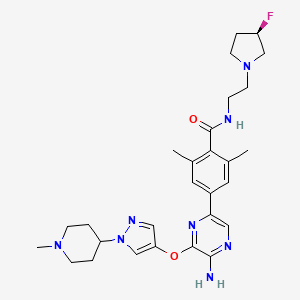
![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)
